

Application of 2,4,6,6-Tetramethyloctane in Petroleum and Fuel Analysis

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Compound of Interest

Compound Name: 2,4,6,6-Tetramethyloctane

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Abstract

This document provides detailed application notes and protocols for the utilization of **2,4,6,6-tetramethyloctane** in the analysis of petroleum and fuel samples. Due to its high branching, this saturated hydrocarbon exhibits properties that make it a potential candidate as an internal standard in gas chromatography (GC) methods for the quantification of various components in complex hydrocarbon mixtures like diesel and gasoline. Its thermal stability and distinct retention time relative to many fuel components are advantageous for such applications. Furthermore, understanding the properties of highly branched alkanes is crucial for evaluating fuel quality, particularly concerning cetane number and combustion characteristics. This document outlines its physicochemical properties, a detailed protocol for its use as an internal standard in GC-FID analysis of diesel fuel, and a discussion on its potential relevance to fuel quality assessment.

Introduction

The accurate analysis of petroleum products is essential for quality control, regulatory compliance, and research into new fuel formulations. Gas chromatography is a cornerstone technique in this field, enabling the separation and quantification of the complex mixture of hydrocarbons present in fuels. The use of an internal standard (IS) is a well-established practice to improve the precision and accuracy of chromatographic analysis by correcting for variations in injection volume and detector response.

2,4,6,6-Tetramethyloctane, a highly branched C₁₂ alkane, possesses several characteristics that suggest its suitability as an internal standard in fuel analysis. Its high degree of branching leads to a lower boiling point compared to its linear isomer, n-dodecane, resulting in a unique retention time that may not overlap with common fuel components. Its saturated nature ensures chemical inertness during analysis. This document explores the practical application of **2,4,6,6-tetramethyloctane** in this context.

Physicochemical Properties of Tetramethyloctane Isomers

A comprehensive understanding of the physical and chemical properties of **2,4,6,6-tetramethyloctane** is crucial for its application in analytical chemistry. The following table summarizes key properties for **2,4,6,6-tetramethyloctane** and a related isomer, 2,2,4,4-tetramethyloctane, for comparative purposes.

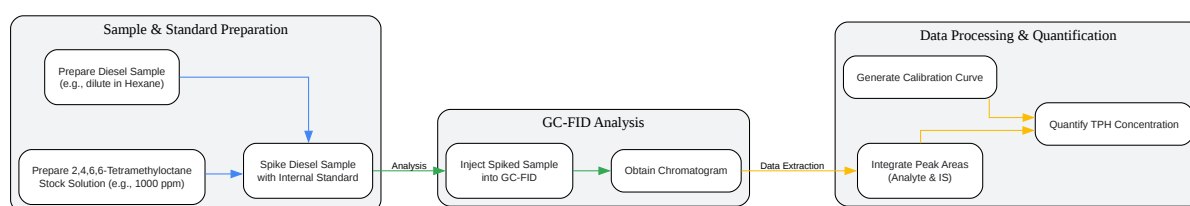
Property	2,4,6,6-Tetramethyloctane	2,2,4,4-Tetramethyloctane
Molecular Formula	C ₁₂ H ₂₆	C ₁₂ H ₂₆
Molecular Weight	170.33 g/mol	170.33 g/mol [1]
Boiling Point	Not available	176 °C[1]
Density	Not available	0.8 ± 0.1 g/cm ³ [1]
Flash Point	Not available	65.9 ± 11.7 °C[1]
Cetane Number	Not specifically found; expected to be low due to high branching.	Not specifically found; expected to be low.

Note: Specific experimental data for **2,4,6,6-tetramethyloctane** is limited in publicly available literature. The data for its isomer, 2,2,4,4-tetramethyloctane, provides an estimate of the expected properties. Highly branched alkanes are known to have lower cetane numbers.

Application as an Internal Standard in Diesel Fuel Analysis

The primary application explored in this document is the use of **2,4,6,6-tetramethyloctane** as an internal standard for the quantitative analysis of total petroleum hydrocarbons (TPH) in diesel fuel using Gas Chromatography with Flame Ionization Detection (GC-FID).

Workflow for Diesel Analysis using **2,4,6,6-Tetramethyloctane** as an Internal Standard



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Caption: Workflow for Diesel Analysis using an Internal Standard.

Objective: To determine the total petroleum hydrocarbon (TPH) concentration in a diesel fuel sample using **2,4,6,6-tetramethyloctane** as an internal standard with GC-FID.

Materials:

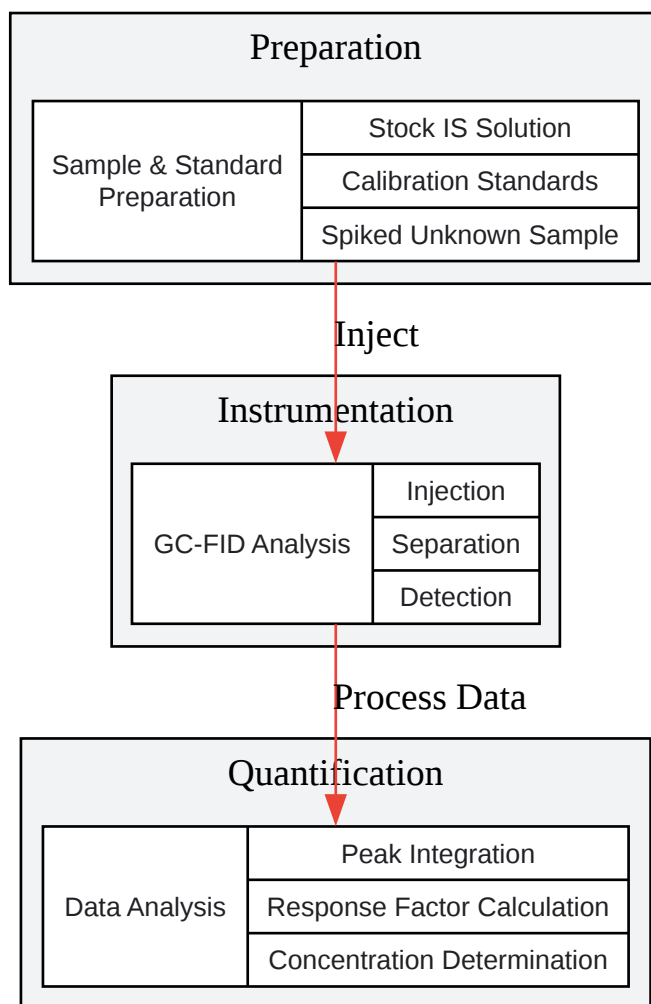
- **2,4,6,6-Tetramethyloctane** (analytical grade)
- n-Hexane (HPLC grade)
- Diesel fuel sample
- Volumetric flasks and pipettes
- GC vials with caps

- Gas chromatograph with Flame Ionization Detector (FID) and a suitable capillary column (e.g., non-polar, such as a DB-1 or equivalent)

Procedure:

- Preparation of Internal Standard (IS) Stock Solution (1000 ppm):
 - Accurately weigh 10 mg of **2,4,6,6-tetramethyloctane**.
 - Dissolve it in n-hexane in a 10 mL volumetric flask and make up to the mark.
- Preparation of Calibration Standards:
 - Prepare a series of calibration standards by diluting a certified diesel reference material in n-hexane to achieve concentrations ranging from 10 ppm to 500 ppm.
 - Spike each calibration standard with a constant known concentration of the **2,4,6,6-tetramethyloctane** internal standard (e.g., 50 ppm).
- Preparation of the Unknown Diesel Sample:
 - Accurately dilute the unknown diesel fuel sample with n-hexane to an expected concentration within the calibration range.
 - Spike the diluted sample with the same concentration of the internal standard as used in the calibration standards.
- GC-FID Analysis:
 - Set up the GC-FID instrument with the appropriate parameters. A typical starting point for diesel analysis is provided in the table below. These parameters should be optimized for the specific instrument and column used.
 - Inject 1 μL of each calibration standard and the prepared unknown sample.

Logical Relationship of Analytical Steps



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References

- 1. Buy 2,2,4,4-Tetramethyloctane (EVT-370058) | 62183-79-3 [evitachem.com]
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